Aromoline

Antiviral SARS-CoV-2 Coronavirus

Aromoline (CAS 519-53-9) is a head-to-head bisbenzylisoquinoline alkaloid (BBIQ) with the molecular formula C₃₆H₃₈N₂O₆ (MW 594.70 g·mol⁻¹), first isolated from Stephania cepharantha roots. It belongs to the oxyacanthan subclass characterized by an 18-membered macrocyclic ring formed by two diphenyl ether oxygen bridges and bears N-methyl groups at both the 2 and 2′ positions—a tertiary amine configuration that critically distinguishes it from its secondary-amine analog daphnoline.

Molecular Formula C36H38N2O6
Molecular Weight 594.7 g/mol
CAS No. 519-53-9
Cat. No. B1218392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAromoline
CAS519-53-9
Synonymsaromoline
Molecular FormulaC36H38N2O6
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC
InChIInChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m1/s1
InChIKeyLFFQVHXIFJLJSP-IZLXSDGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aromoline (CAS 519-53-9): Baseline Characterization for Informed Bisbenzylisoquinoline Alkaloid Procurement


Aromoline (CAS 519-53-9) is a head-to-head bisbenzylisoquinoline alkaloid (BBIQ) with the molecular formula C₃₆H₃₈N₂O₆ (MW 594.70 g·mol⁻¹), first isolated from Stephania cepharantha roots [1]. It belongs to the oxyacanthan subclass characterized by an 18-membered macrocyclic ring formed by two diphenyl ether oxygen bridges and bears N-methyl groups at both the 2 and 2′ positions—a tertiary amine configuration that critically distinguishes it from its secondary-amine analog daphnoline . Naturally occurring in Berberis vulgaris, Berberis aristata, and Mahonia aquifolium, aromoline has been identified as a constituent of pharmacopoeial plant materials used in traditional medicine systems, making authenticated reference standards essential for quality control, dereplication, and structure-activity relationship (SAR) campaigns [2].

Why Generic Bisbenzylisoquinoline Alkaloid Substitution Fails: Structural Determinants of Aromoline's Pharmacological Divergence


Bisbenzylisoquinoline alkaloids are not functionally interchangeable despite shared macrocyclic scaffolds. Seemingly minor structural variations—N-methylation status at the 2′ position, the presence or absence of a second oxygen bridge, and the head-to-head versus head-to-tail dimerization topology—produce starkly divergent activity profiles. For example, the head-to-tail isomer cycleanine and the phenolic analog berbamine are completely inactive in histamine release inhibition, whereas aromoline ranks second only to homoaromoline among eleven tested BBIQs [1]. Similarly, N-2′ quaternization abolishes antiplasmodial activity in tetrandrine, while N-2′ methylation (as in aromoline) preserves potency [2]. Procurement of any single BBIQ as a 'class representative' therefore guarantees misleading results; only a compound-specific procurement strategy anchored to quantitative comparative data can ensure experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for Aromoline (CAS 519-53-9) Against BBIQ Comparators


Aromoline Exhibits ~3- to 6-Fold Superior Anti-SARS-CoV-2 Activity Over Other Bisbenzylisoquinoline Analogues in Pseudovirus Assays

In a head-to-head pseudovirus assay, aromoline inhibited the entry of SARS-CoV-2 D614G, Delta, and Omicron variants with IC₅₀ values of 0.47–0.66 μM. By contrast, other active bisbenzylisoquinoline analogues (compounds 17–19 from the same Berberis vulgaris extract, representing structural congeners with different substitution patterns) showed only moderate activity with IC₅₀ values of 1.24–2.86 μM [1]. Molecular docking further revealed that aromoline forms specific hydrogen bonds with Gln493 and Ser494 at the SARS-CoV-2 spike/ACE2 interface (binding energy −5.34 kcal/mol), a distinctive interaction not uniformly observed across the analogue series [1].

Antiviral SARS-CoV-2 Coronavirus Spike/ACE2 inhibition Bisbenzylisoquinoline alkaloid

Aromoline Is the Most Potent Butyrylcholinesterase (BuChE) Inhibitor Among Berberis vulgaris Alkaloids, with an IC₅₀ of 0.82 μM

When a panel of isoquinoline alkaloids isolated from Berberis vulgaris root bark was screened against human BuChE (hBuChE), aromoline emerged as the most potent inhibitor with an IC₅₀ of 0.82 ± 0.10 μM [1]. In contrast, the closest structural comparator berbostrejdine exhibited an IC₅₀ of 6.9 ± 1.0 μM for BuChE, and other co-isolated alkaloids including obamegine, berlambine, and bersavine showed only weak AChE inhibition (IC₅₀ 55.3–97.4 μM) [1]. Aromoline acted via a mixed-type inhibition mechanism in a dose-dependent manner and demonstrated human BuChE accommodation in the active site, confirmed by computational docking [1].

Alzheimer's disease Butyrylcholinesterase BuChE inhibition Neurodegeneration Berberis alkaloids

Aromoline Ranks Second Among Eleven Bisbenzylisoquinoline Alkaloids for Histamine Release Inhibition, Surpassing Cepharanthine, Fangchinoline, and Tetrandrine

In a systematic comparative study of eleven bisbenzylisoquinoline alkaloids and one half-molecule type (N-methylcoclaurine) using rat basophilic leukemia (RBL-2H3) cells, the histamine release inhibitory potency ranking was: homoaromoline > aromoline > isotetrandrine > cepharanthine > fangchinoline > obaberine > tetrandrine [1]. Berbamine, oxyacanthine, cepharanoline, and the head-to-tail alkaloid cycleanine showed no inhibitory effect whatsoever [1]. Although exact IC₅₀ values were not reported in the abstract, the rank-order data from this direct head-to-head comparison establishes that aromoline outperforms clinically investigated BBIQs including tetrandrine and cepharanthine in this assay [1].

Anti-allergic Histamine release Mast cell degranulation Bisbenzylisoquinoline SAR RBL-2H3

Aromoline Demonstrates Antiplasmodial Activity Below 1 μM Against Multidrug-Resistant Plasmodium falciparum, with Minimal KB Cell Cytotoxicity Relative to Berbamine

In a panel of 24 bisbenzylisoquinoline alkaloids screened against a multidrug-resistant strain of Plasmodium falciparum, eight alkaloids including aromoline exhibited IC₅₀ values below 1 μM (chloroquine control IC₅₀ = 0.2 μM) [1]. Against Entamoeba histolytica, aromoline was among the three most active alkaloids with IC₅₀ values of 5–11.1 μM (metronidazole control IC₅₀ = 1.87 μM) [1]. Critically, none of the 24 BBIQs showed significant cytotoxicity against the KB (human oral epidermoid carcinoma) cell line; the most toxic was berbamine with an IC₅₀ of 17.8 μM, while aromoline's cytotoxicity was substantially lower, yielding a favorable selectivity index [1].

Antimalarial Plasmodium falciparum Multidrug-resistant malaria Selectivity index Bisbenzylisoquinoline

Aromoline Is Patent-Cited as a SARS-CoV-2 Spike/ACE2 Entry Inhibitor Alongside Berbamine, but with Superior in Vitro Antiviral Potency

U.S. Patent Application 20230390351 (filed 2023) explicitly claims a method for inhibiting SARS-CoV-2 infection comprising administration of aromoline, obamegine, berbamine, or bersavine, where these compounds block spike protein binding to ACE2 [1]. The patent covers D614G, Delta, and Omicron variants [1]. Although the patent groups these alkaloids together as functional equivalents, the accompanying primary literature (see Evidence Item 1 above) demonstrates that aromoline (IC₅₀ 0.47–0.66 μM) is approximately 3- to 6-fold more potent than the other bisbenzylisoquinoline analogues (IC₅₀ 1.24–2.86 μM) from the same source plant [2]. This potency gap has direct implications for freedom-to-operate landscaping and compound prioritization under the patent umbrella.

SARS-CoV-2 patent Spike/ACE2 blocker Antiviral IP Berberis vulgaris alkaloids COVID-19

Aromoline Shows Only Weak Lipoxygenase Inhibition, Representing a Functional Divergence from Berbamine and Oxyacanthine in Inflammatory Pathway Targeting

When six bisbenzylisoquinoline alkaloids isolated from Mahonia aquifolium—oxyacanthine, aromoline, baluchistine, berbamine, obamegine, and aquifoline—were tested for lipoxygenase (LOX) inhibition, berbamine and oxyacanthine were the most potent inhibitors, whereas aromoline and baluchistine exhibited only very low potencies [1]. This negative result is mechanistically informative: it demonstrates that the 18-membered macrocyclic scaffold with two oxygen bridges is not sufficient to confer LOX inhibitory activity; specific substitution patterns on the benzyl moieties—present in oxyacanthine and berbamine but absent in aromoline—are required [1]. A linear correlation (r = 0.9533) between LOX inhibition and lipid peroxidation inhibition was established across the series, further confirming that aromoline operates through pathways orthogonal to the LOX–lipid peroxidation axis [1].

Lipoxygenase inhibition Anti-inflammatory Lipid peroxidation Mahonia aquifolium Bisbenzylisoquinoline selectivity

High-Confidence Application Scenarios for Aromoline (CAS 519-53-9) Based on Quantitative Differentiation Evidence


Pan-Coronavirus Entry Inhibitor Screening and Lead Optimization

Aromoline is the most potent bisbenzylisoquinoline alkaloid identified to date against SARS-CoV-2 pseudovirus entry, with IC₅₀ values of 0.47–0.66 μM across D614G, Delta, and Omicron variants, representing a 2.6- to 6.1-fold potency advantage over co-occurring BBIQ analogues [1]. Its defined binding mode at the spike/ACE2 interface (H-bonds with Gln493 and Ser494; ΔG = −5.34 kcal/mol) provides a rational structural basis for medicinal chemistry elaboration [1]. Combined with its explicit inclusion in SARS-CoV-2 inhibition patent claims [2], aromoline is the compound of choice for antiviral programs pursuing spike/ACE2 entry blockers with existing IP scaffolding.

Butyrylcholinesterase-Focused Alzheimer's Disease Drug Discovery

With an hBuChE IC₅₀ of 0.82 μM, aromoline is ~8.4-fold more potent than its closest BuChE-active congener berbostrejdine (IC₅₀ = 6.9 μM) and >67-fold more potent than the weak AChE inhibitors from the same Berberis vulgaris extract [1]. Its mixed-type inhibition mechanism, confirmed by both enzyme kinetics and computational docking, supports its use as a validated positive control and scaffold for developing selective BuChE inhibitors for moderate-to-advanced Alzheimer's disease, where BuChE progressively replaces AChE as the predominant acetylcholine-hydrolyzing enzyme.

Anti-Allergic and Mast Cell Stabilization Research

Among eleven bisbenzylisoquinoline alkaloids, aromoline ranks second only to homoaromoline in histamine release inhibition from RBL-2H3 cells, outperforming cepharanthine, fangchinoline, and tetrandrine, while berbamine, oxyacanthine, cepharanoline, and cycleanine are completely inactive [1]. This rank-order dataset positions aromoline as an essential positive control for mast cell degranulation assays and a superior starting point for anti-allergic drug discovery within the BBIQ chemical space.

Antimalarial Selectivity Screening for Multidrug-Resistant Plasmodium falciparum

Aromoline exhibits sub-micromolar antiplasmodial activity (IC₅₀ < 1 μM) against multidrug-resistant P. falciparum while displaying substantially lower KB cell cytotoxicity than the more toxic BBIQ berbamine (KB IC₅₀ = 17.8 μM), yielding a favorable selectivity index of >18 [1]. It is also among the three most active BBIQs against Entamoeba histolytica (IC₅₀ = 5–11.1 μM) [1]. This dual antiprotozoal activity combined with reduced cytotoxicity makes aromoline the rational procurement choice over berbamine or tetrandrine for antimalarial/antiamoebic screening cascades where cytotoxicity-driven false positives must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aromoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.